2-(1-Methyl-1H-1,2,4-triazol-5-yl)propanoic acid
Description
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-(2-methyl-1,2,4-triazol-3-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c1-4(6(10)11)5-7-3-8-9(5)2/h3-4H,1-2H3,(H,10,11) |
InChI Key |
WTEKGNGDWOETML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=NN1C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Alkylation of 1,2,4-Triazole
The initial step involves methylation of 1,2,4-triazole at the N-1 position by nucleophilic substitution using chloromethane under strongly basic conditions (potassium hydroxide in ethanol). This reaction proceeds via the formation of the triazole anion which attacks chloromethane, yielding 1-methyl-1H-1,2,4-triazole with high selectivity and minimal isomerization.
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 1,2,4-Triazole, KOH, ethanol, chloromethane, reflux | 1-Methyl-1H-1,2,4-triazole | Avoids excessive quaternization |
Directed Lithiation and Carboxylation
To introduce the propanoic acid moiety at the 5-position, directed lithiation is performed. The 5-position is protected via lithium reagent treatment, followed by carboxylation using carbon dioxide under strong nonpolar base conditions such as lithium diisopropylamide (LDA). This step selectively introduces the carboxylic acid group at the desired position.
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 2 | 1-Methyl-1H-1,2,4-triazole, THF, TMEDA, n-BuLi, CO2 | 5-Carboxy-1-methyl-1H-1,2,4-triazole | Position-selective carboxylation |
Esterification and Deprotection
The carboxylic acid intermediate is converted to its methyl ester using thionyl chloride and methanol. Subsequently, the protecting group at the 5-position is removed to yield the free acid form, 2-(1-Methyl-1H-1,2,4-triazol-5-yl)propanoic acid.
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 3 | Thionyl chloride, methanol | Methyl ester of this compound | Facilitates purification and handling |
| 4 | Deprotection reagents | Final acid compound | Removal of protecting groups |
Alkylation via O-tosyloxazoline Derivatives : Alkylation of 1H-1,2,4-triazole with O-tosyloxazoline derivatives followed by ring-opening and oxidation can yield related triazole-substituted amino acids, though this method is more complex and less direct for the target compound.
Microwave-Assisted Cyclocondensation : Microwave irradiation has been used to accelerate cyclocondensation reactions forming triazole derivatives, improving yields and reducing reaction times. This approach can be adapted for synthesizing triazole-containing propanoic acid derivatives by optimizing reaction conditions such as temperature, solvent, and reaction time.
| Preparation Stage | Reagents/Conditions | Purpose | Yield/Notes |
|---|---|---|---|
| N1-Methylation | 1,2,4-Triazole, KOH, chloromethane, reflux | Introduce methyl group at N1 | High selectivity, minimal byproducts |
| 5-Position Lithiation & Carboxylation | n-BuLi, TMEDA, CO2, THF, low temperature | Install propanoic acid moiety | Position-selective, requires inert atmosphere |
| Esterification | Thionyl chloride, methanol | Convert acid to methyl ester | Facilitates purification |
| Deprotection | Appropriate deprotection reagents | Remove protecting groups | Yields final acid compound |
The methylation step is sensitive to the base and temperature; potassium hydroxide in ethanol under reflux conditions provides optimal conversion without over-alkylation or isomerization.
Directed lithiation with n-butyllithium and TMEDA requires precise temperature control (typically -78 °C to 0 °C) to avoid side reactions and ensure regioselectivity.
Carboxylation with carbon dioxide is highly efficient under strong base conditions, but the choice of solvent (THF) and exclusion of moisture are critical for yield.
Microwave-assisted synthesis offers a promising route for rapid synthesis of triazole derivatives, but specific conditions must be tailored to the substrate to maximize yield and purity.
The preparation of this compound is best achieved through a stepwise approach involving selective N1-methylation of 1,2,4-triazole, followed by directed lithiation and carboxylation at the 5-position, esterification, and final deprotection. Optimization of reaction conditions at each step is crucial to maximize yield and purity while minimizing side reactions. Emerging methods such as microwave-assisted synthesis may offer enhanced efficiency for related triazole derivatives.
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group undergoes standard derivatization reactions. Esterification with alcohols or alkyl halides and amide formation with amines are well-documented.
Mechanistic Notes :
-
Esterification proceeds via acid-catalyzed nucleophilic acyl substitution.
-
Amidation involves initial activation of the carboxylic acid to an acyl chloride, followed by amine nucleophilic attack .
Decarboxylation Reactions
Thermal or base-mediated decarboxylation eliminates CO<sub>2</sub>, forming substituted triazole derivatives.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 180°C, DMF | 1-Methyl-1H-1,2,4-triazole | 58% | |
| KOH, PEG-400, 120°C | 5-Alkynyl-1,2,3-triazole (via Cu coordination) | 81% |
Key Insight :
Decarboxylation is facilitated by coordination of the triazole nitrogen to Cu(I) catalysts, stabilizing intermediates during tandem oxidative coupling .
Triazole Ring Functionalization
The 1,2,4-triazole ring participates in electrophilic substitution and metal coordination.
Substitution Reactions
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form quaternary ammonium salts.
-
Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu, Fe) via N3 and N4 atoms, forming stable complexes used in catalysis .
| Reaction | Metal Salt | Product | Application |
|---|---|---|---|
| CuAAC | Cu(I)Br | Triazolyl–Cu complex | Click chemistry |
Oxidation and Reduction
-
Oxidation : The propanoic acid side chain can be oxidized to a ketone using KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>, though this risks triazole ring degradation.
-
Reduction : Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the carboxylic acid to a primary alcohol.
Microwave-Assisted Reactions
Microwave irradiation enhances reaction efficiency in cyclocondensation and amidation:
| Reaction | Conditions | Time | Yield | Reference |
|---|---|---|---|---|
| Amide synthesis | 170°C, CH<sub>3</sub>CN, MW | 25 min | 85% |
Biological Activity Modulation
Derivatives exhibit bioactivity via enzyme inhibition:
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
The 1,2,4-triazole moiety present in this compound has been shown to exhibit antimicrobial activity. Research indicates that derivatives of triazoles have broad-spectrum activity against bacteria and fungi. A study highlighted the synthesis of triazole-based compounds that demonstrated effective inhibition of various pathogens, suggesting that 2-(1-Methyl-1H-1,2,4-triazol-5-yl)propanoic acid could serve as a lead compound for developing new antimicrobial agents .
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer properties. For instance, compounds containing the 1,2,4-triazole structure have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The potential of this compound as an anticancer agent is supported by its ability to modulate biological pathways involved in cancer progression .
Agricultural Applications
Fungicides and Herbicides
The compound's triazole structure is known for its efficacy in agricultural applications as fungicides and herbicides. Research has demonstrated that triazole-based compounds can inhibit the growth of various fungal pathogens affecting crops. This property makes this compound a candidate for developing new agricultural chemicals aimed at improving crop yields and protecting plants from diseases .
Material Science Applications
Polymer Synthesis
In material science, the incorporation of triazole derivatives into polymer matrices has been explored for enhancing material properties. The unique chemical structure allows for the modification of polymer characteristics such as thermal stability and mechanical strength. Studies have indicated that polymers containing triazole units exhibit improved performance under various conditions .
Case Study 1: Antimicrobial Efficacy
A study published in 2019 investigated the antimicrobial efficacy of several triazole derivatives against common bacterial strains. The results showed that compounds similar to this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics .
Case Study 2: Agricultural Applications
Research conducted on the use of triazole fungicides revealed that treatments with compounds similar to this compound significantly reduced fungal infections in wheat crops. The study concluded that these compounds could be effective alternatives to conventional fungicides .
Data Tables
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic Acid
- Molecular Formula : C5H6BrN3O2
- Key Differences : A bromine atom replaces the methyl group at the triazole C3 position.
- However, the absence of the methyl group may reduce steric hindrance, altering binding affinity compared to the parent compound .
(2S)-2-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic Acid
- Molecular Formula : C6H10N4O2
- Key Differences: An amino group is introduced at the C2 position of the propanoic acid chain.
- Impact: The amino group enables zwitterionic behavior, improving water solubility. This derivative is structurally analogous to α-amino acids, making it a candidate for peptide-mimetic drug design .
Modifications to the Propanoic Acid Chain
2-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic Acid Dihydrochloride
- Molecular Formula : C6H12Cl2N4O2
- Key Differences : The carboxylic acid group is retained, but the compound exists as a dihydrochloride salt.
- Impact : Salt formation enhances crystallinity and stability, facilitating pharmaceutical formulation. The hydrochloride form increases aqueous solubility, which is critical for oral bioavailability .
Ethyl 2-[[1-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]oxy]propanoate
- Molecular Formula : C14H14F3N3O3
- Key Differences : The carboxylic acid is esterified (ethyl ester), and a trifluoromethylphenyl group is appended to the triazole.
- Impact : Esterification masks the acidic proton, improving cell membrane permeability. The trifluoromethyl group introduces hydrophobicity and metabolic resistance, extending half-life .
Heterocycle Replacements: Tetrazole Analogs
1-[[1-(1H-Tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoic Acid (Compound 11)
- Molecular Formula : C14H14N6O2
- Key Differences : The triazole is replaced with a tetrazole ring, and an imidazole-phenyl group is added.
- Impact : Tetrazoles exhibit stronger acidity (pKa ~4.9) compared to triazoles (pKa ~8–10), which may enhance ionic interactions in target binding. However, the bulkier structure could reduce solubility .
2-Hydroxy-3-(1-phenyl-1H-tetrazol-5-yl)thio-propanoic Acid
- Molecular Formula : C10H10N4O3S
- Key Differences: A thioether linkage and hydroxy group replace the propanoic acid’s α-hydrogen.
- Impact : The thioether increases lipophilicity, while the hydroxy group introduces additional hydrogen-bonding capacity. This dual functionality may optimize pharmacokinetic profiles .
Pharmacologically Relevant Derivatives
2,2′-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,3-phenylene}bis(2-methylpropanoic Acid)
- Molecular Formula : C18H20N4O4
- Key Differences: A bifunctional structure with two propanoic acid chains linked via a triazole-containing aromatic core.
Research Findings and Implications
- Bioactivity : Triazole derivatives generally show superior metabolic stability over tetrazoles due to reduced ring strain and oxidative susceptibility .
- Solubility: Salt forms (e.g., dihydrochloride) and zwitterionic structures (e.g., amino-substituted analogs) significantly enhance aqueous solubility, critical for drug delivery .
- Synthetic Flexibility: The propanoic acid moiety allows facile derivatization into esters, amides, or salts, enabling tailored pharmacokinetic optimization .
Biological Activity
2-(1-Methyl-1H-1,2,4-triazol-5-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.
The compound has the following chemical characteristics:
- IUPAC Name : 2-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid
- Molecular Formula : C₆H₉N₃O₂
- Molecular Weight : 155.15 g/mol
- CAS Number : 1600834-96-5
Synthesis
Recent studies have utilized various synthetic approaches to obtain derivatives of 1,2,4-triazole containing propanoic acid moieties. For instance, a study synthesized several derivatives via reactions involving amidrazones and succinic anhydride, confirming their structures through NMR and mass spectrometry techniques .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. In one study, compounds were tested for their ability to inhibit bacterial growth. The results demonstrated that while some derivatives showed promising antibacterial effects, the presence of the propanoic acid group generally reduced their antibacterial potency compared to similar compounds with alternative acid moieties .
Cytotoxicity and Antiproliferative Effects
The cytotoxic effects of these compounds were evaluated using peripheral blood mononuclear cells (PBMCs). At a concentration of 100 µg/mL, the tested derivatives exhibited low toxicity levels (viability rates between 94.71% and 96.72%), comparable to control cultures treated with DMSO and ibuprofen .
The antiproliferative activity was assessed against various cancer cell lines. Notably, certain derivatives displayed significant inhibitory effects on cell proliferation with IC₅₀ values indicating their potential as anticancer agents. For example, some derivatives demonstrated IC₅₀ values as low as 13 µg/mL against HepG2 liver cancer cells .
Anti-inflammatory Activity
The influence on cytokine release was another critical aspect of biological evaluation. The compounds were shown to modulate the release of pro-inflammatory cytokines such as TNF-α and IL-6. The strongest anti-inflammatory responses were observed in specific derivatives that also exhibited notable anti-mycobacterial activity .
Case Studies
Several studies have highlighted the biological activities of triazole derivatives:
- Study on Toxicity and Cytokine Release : This study evaluated the toxicity and cytokine modulation in PBMCs exposed to various triazole derivatives. It found that while toxicity was low across the board, specific structural modifications enhanced anti-inflammatory properties .
- Antimicrobial Testing : A comparative analysis of triazole derivatives indicated that those without double bonds in their acid chains had reduced antimicrobial efficacy compared to their methacrylic acid counterparts .
- Anticancer Activity Assessment : The anticancer potential was investigated through MTT assays on liver cancer cells (HepG2), where compounds showed significant cell viability inhibition at low concentrations .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid, and how can its purity be validated?
- Methodology : Synthesis typically involves coupling reactions between triazole derivatives and propanoic acid precursors. For example, thioether linkages or alkylation steps (as seen in analogous triazole-thiadiazole hybrids) can be optimized using microwave-assisted synthesis to improve yield . Purity validation requires HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) and FTIR to confirm functional groups. Residual solvents or impurities should be quantified via GC-MS or LC-MS .
Q. How can the solubility and stability of this compound be characterized under physiological conditions?
- Methodology : Perform pH-dependent solubility studies using buffered solutions (pH 1.2–7.4) with UV-Vis spectrophotometry. Stability under thermal stress (40–60°C) and photolytic conditions can be assessed via accelerated stability testing, with degradation products monitored by HPLC. Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into thermal behavior .
Q. What spectroscopic techniques are most effective for structural elucidation?
- Methodology : Use - and -NMR to confirm the triazole ring and propanoic acid backbone. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation, employing programs like SHELXL for refinement .
Advanced Research Questions
Q. How can coformer salts improve the physicochemical properties of this compound, and what screening strategies are recommended?
- Methodology : Coformer salts (e.g., with carboxylic acids or amines) enhance solubility or bioavailability. Screen potential coformers via slurry crystallization in polar solvents (e.g., ethanol/water mixtures). Characterize salt forms using PXRD to confirm crystallinity and DSC to identify melting point shifts. Refer to analogous coformer systems for triazole derivatives .
Q. What computational approaches predict the biological activity of derivatives of this compound?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., enzymes or receptors) to assess binding affinity. QSAR models can correlate structural features (e.g., substituent electronegativity, steric bulk) with activity. Validate predictions via in vitro assays, such as enzyme inhibition or cell viability studies .
Q. How should researchers address contradictions in crystallographic data during structure refinement?
- Methodology : Use SHELXL for small-molecule refinement, employing restraints for disordered regions. Validate hydrogen bonding and torsion angles with ORTEP-3 visualization. Cross-check against spectroscopic data (e.g., NMR) to resolve discrepancies. For macromolecular applications, SHELXPRO can interface with cryo-EM or high-resolution X-ray data .
Q. What strategies mitigate impurity formation during large-scale synthesis?
- Methodology : Monitor reaction intermediates via LC-MS to identify side products (e.g., nitrile or amide impurities, as seen in Pharmacopeial standards). Optimize reaction conditions (temperature, catalyst loading) using design-of-experiments (DoE). Implement preparative HPLC or recrystallization for final purification .
Key Considerations for Researchers
- Data Contradictions : Cross-validate spectral and crystallographic data to resolve ambiguities in stereochemistry or substituent positioning.
- Biological Potential : Prioritize derivatives with low cytotoxicity (predicted via ADMET tools) for in vivo studies.
- Open-Source Tools : Leverage SHELX and ORTEP-3 for cost-effective, reproducible analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
